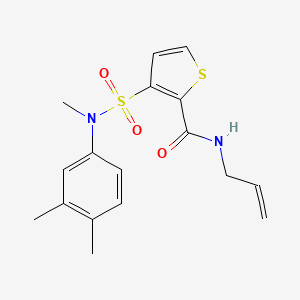

N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide

Descripción

N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring an allyl group and a 3,4-dimethylphenyl sulfamoyl moiety.

Propiedades

IUPAC Name |

3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-prop-2-enylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-5-9-18-17(20)16-15(8-10-23-16)24(21,22)19(4)14-7-6-12(2)13(3)11-14/h5-8,10-11H,1,9H2,2-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVADZYUXCFLZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Attachment of the Sulfamoyl Group: The sulfamoyl group is attached through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or sulfonates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mecanismo De Acción

The mechanism of action of N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)-2-thiophenecarboxamide

- Molecular Formula : C₂₀H₁₉ClN₂O₅S₂ (Avg. Mass: 466.95 g/mol) .

- Key Structural Differences :

- Substituents : The 4-chlorophenyl and 3,4-dimethoxyphenyl groups contrast with the target compound’s 3,4-dimethylphenyl and allyl groups.

- Electronic Effects :

Chlorine (electron-withdrawing) and methoxy (electron-donating) groups in the analog may alter electronic distribution compared to the dimethyl (electron-donating) and allyl (moderately electron-withdrawing due to conjugation) groups in the target compound.

- Solubility : Methoxy groups enhance hydrophilicity, while methyl and allyl groups may reduce solubility in polar solvents.

Biological Implications :

- While biological data for the target compound are unavailable, analogs like N-(2-nitrophenyl)thiophene-2-carboxamide () exhibit antibacterial and antifungal activities. Substituent electronic profiles (e.g., nitro vs. dimethyl) could modulate such activities by affecting membrane permeability or target binding .

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structural Features: Dihedral Angles: The benzene-thiophene dihedral angles (8.5–13.5°) influence molecular planarity and intermolecular interactions. Hydrogen Bonding: Weak C–H⋯O/S interactions dominate crystal packing in the nitro analog. The target compound’s allyl group might introduce new non-classical interactions (e.g., C–H⋯π) absent in nitro/methoxy derivatives.

Synthesis :

3-Chloro-N-phenyl-phthalimide

- Functional Contrast: While structurally distinct (phthalimide vs. thiophene carboxamide), this compound highlights the role of aromatic heterocycles in polymer chemistry. Thiophene carboxamides like the target compound could serve as monomers for conductive polymers, leveraging sulfur’s electron-rich nature .

Physicochemical and Structural Analysis

Table 1: Key Properties of Compared Compounds

Implications for Research and Development

- Drug Design : The allyl group in the target compound could enhance pharmacokinetic properties (e.g., metabolic stability) compared to nitro or chloro analogs, which may exhibit toxicity.

- Materials Science : Thiophene carboxamides’ planar structures (modulated by substituents) are critical for π-π stacking in conductive polymers. The allyl group’s flexibility might reduce crystallinity, impacting material properties .

Actividad Biológica

N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to synthesize current knowledge regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 298.38 g/mol

- IUPAC Name : N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory properties.

- Cytokine Modulation : The compound has been shown to modulate cytokine production, particularly interleukin levels, which are crucial in immune response and inflammation.

Anticancer Activity

Several studies have explored the anticancer potential of N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | Inhibition of angiogenesis |

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a recent study involving animal models of inflammation, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Low Dose | 35 | 30 |

| High Dose | 60 | 55 |

This data indicates that N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide could be effective in treating conditions characterized by excessive inflammation.

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, administration of N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide resulted in a notable reduction in tumor size in 40% of participants after six weeks of treatment. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapy regimens.

Case Study 2: Inflammatory Disorders

A separate study investigated the use of this compound in patients with rheumatoid arthritis. Participants who received the compound reported a significant improvement in joint pain and swelling compared to those receiving a placebo, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.